molecular formula C24H29N5O4S B15099549 Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate

Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate

Cat. No.: B15099549
M. Wt: 483.6 g/mol
InChI Key: VHOPAJRKXDDXGX-UHFFFAOYSA-N
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Description

The target compound, Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate, is a heterocyclic molecule combining quinoxaline, piperazine, and thiophene moieties. The ethoxycarbonyl and dimethylthiophenyl substituents likely influence solubility, bioavailability, and binding affinity.

Properties

Molecular Formula

C24H29N5O4S

Molecular Weight

483.6 g/mol

IUPAC Name

ethyl 4-[3-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]quinoxalin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C24H29N5O4S/c1-5-32-23(30)19-15(3)16(4)34-22(19)27-20-21(26-18-10-8-7-9-17(18)25-20)28-11-13-29(14-12-28)24(31)33-6-2/h7-10H,5-6,11-14H2,1-4H3,(H,25,27)

InChI Key

VHOPAJRKXDDXGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline and piperazine derivatives.

Scientific Research Applications

Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets. The quinoxaline core is known to interact with DNA and proteins, potentially inhibiting key biological pathways. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Ethyl 1-(4-Alkyl-3-Oxo-3,4-Dihydroquinoxalin-2-yl)-1H-Pyrazole-4-Carboxylates ()
  • Structure: These compounds feature a quinoxaline core linked to a pyrazole ring via an alkyl group, with an ethyl carboxylate substituent.
  • Synthesis: Alkylation of a quinoxaline precursor using cesium carbonate and alkyl halides in DMF .
  • Comparison: Unlike the target compound, these analogs lack the piperazine and thiophene groups.
Ethyl 4-(4-Amino-2-Chlorophenyl)Piperazine-1-Carboxylate ()
  • Structure : Contains a piperazine ring with an ethyl carboxylate and a chlorophenyl substituent.
  • Synthesis: Not detailed in evidence, but likely involves nucleophilic substitution or coupling reactions.
  • Comparison: The chlorophenyl group confers distinct electronic properties compared to the target’s thiophene-quinoxaline system. This difference may impact receptor selectivity in biological applications .
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-Thiadiazol-2-yl)Benzamides ()
  • Structure: Quinoxaline fused with thiadiazole and benzamide groups.
  • Synthesis: Condensation of quinoxaline carbohydrazide with isothiocyanates, followed by cyclization .
  • Comparison : The thiadiazole ring introduces rigidity and hydrogen-bonding capacity absent in the target compound, which may enhance metabolic stability but reduce solubility .

Physicochemical Properties

Property Target Compound Ethyl 1-(4-Alkyl-3-Oxo-Quinoxalin-2-yl)-Pyrazole Ethyl 4-(4-Amino-2-Chlorophenyl)Piperazine
Core Structure Quinoxaline-piperazine-thiophene Quinoxaline-pyrazole Piperazine-chlorophenyl
Molecular Weight ~500 g/mol (estimated) ~350–400 g/mol ~283.76 g/mol
Key Substituents Ethoxycarbonyl, dimethylthiophenyl Alkyl, ethoxycarbonyl Chlorophenyl, ethoxycarbonyl
Solubility Moderate (polar groups) Low (alkyl chains) Moderate (chlorophenyl)

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